Home > Products > Screening Compounds P21253 > 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline -

6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5243027
CAS Number:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a tetrahydroisoquinoline derivative synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). It serves as a key intermediate in the enantiospecific synthesis of other biologically relevant tetrahydroisoquinoline derivatives. [, ]
  • Relevance: This compound shares the core 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution at the 1-position, with the related compound having a phenyl group instead of a 4-methylphenyl group. [, ]

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative served as a precursor in an electrochemical oxidation study aimed at synthesizing 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone. []
  • Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, with the key difference being the presence of a 3,4-dimethoxybenzyl group at the 4-position instead of a methylphenyl group at the 1-position. Both compounds share the core 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure. []

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, also known as Ro 4-1778/1, is a potent analgesic agent. Researchers investigated its configuration and addiction liability. [, ]
  • Relevance: This compound belongs to the same 1,2,3,4-tetrahydroisoquinoline class as 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core. The main difference resides in the substituent at the 1-position, with this compound possessing a p-chlorophenethyl group instead of a 4-methylphenyl group. [, ]

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a novel, synthetically-derived isoquinoline exhibiting significant anticonvulsant activity in a pharmacological screening against audiogenic seizures in mice. []
  • Relevance: This compound is highly similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The structures differ only by an acetyl group at the 2-position of the related compound. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is a novel calcium antagonist with two enantiomers. Research has focused on separating and quantifying these enantiomers using HPLC methods. []
  • Relevance: This compound and 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline share the 2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The related compound differs by having a α-naphthylmethyl group at the 1-position instead of a 4-methylphenyl group. []

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (86040)

  • Compound Description: This compound (86040) is a potent and relatively selective α1-adrenoceptor blocker, demonstrating significant blocking activity against α1-adrenoceptors in isolated tissues. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for synthesizing novel chiral catalysts. Its crystal structure reveals a half-boat conformation for the N-containing six-membered ring. []
  • Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. Both share the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core, but the related compound has a 2-benzyl and a 3-carboxylate substituent, while the target compound has a 2-methyl and a 1-(4-methylphenyl) substituent. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds are known to exhibit anticonvulsant effects in various animal models of epilepsy. []
  • Relevance: This group of compounds includes 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline as a member, as it possesses the core 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with a 4-methylphenyl group as the aryl substituent and a methyl group at the 2-position. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits good to moderate antibacterial activity against a range of bacterial pathogens. []
  • Relevance: While sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, this compound is significantly more complex due to the presence of a benzyl group at position 2, a furan-3-yl group at position 3, and a (2-phenyl-1H-inden-1-ylidene) substituent at position 4. []

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is structurally similar to (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and is also used as a precursor to novel chiral catalysts. It exhibits a half-chair conformation of its heterocyclic ring in its crystal structure. []
  • Relevance: Similar to the (1R,3S) isomer, this compound shares the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with the target compound, but with different substituents at the 2 and 3 positions. []

(1R,3R,4S*)-4-(tert-butyldiphenylsilyloxy)-6,7-dimethoxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a tetrahydroisoquinoline derivative with confirmed configuration and solid-state conformation determined by X-ray crystallography. It exhibits a half-chair conformation of its heterocyclic fragment. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel "funny" If current channel (If channel) inhibitor currently under development as a potential treatment for stable angina and atrial fibrillation. [, , , , ]

2-Benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium Iodide

  • Compound Description: This compound is a quaternary ammonium salt whose structure has been elucidated using X-ray crystallography. It shows structural similarities to the naturally occurring alkaloid cryptostyline I methiodide. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This structurally complex compound features a piperidine ring adopting a half-chair conformation in its crystal structure. Its packing is stabilized by C–H...O hydrogen bonds, forming a twisted supramolecular chain. []
  • Relevance: While this compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, it differs significantly due to a benzyl group at position 2, a (9H-fluoren-9-ylidene) group at position 4, and a naphthalen-1-yl group at position 3. []

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is another tetrahydroisoquinoline (TIQ) compound used as a precursor to novel chiral catalysts. The crystal structure analysis shows no hydrogen bonding within the crystal packing. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of the If current channel inhibitor YM758. It is primarily found in the urine and plasma after oral administration of YM758. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. It differs by having a [(3R)-piperidin-3-ylcarbonyl] substituent at the 2-position instead of a methyl group. []

1-(3,4-Dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These compounds are tetrahydroisoquinoline derivatives that have shown inhibitory activity against catechol-O-methyltransferase (COMT). They are structurally related to xylopinine, a compound with sedative and hypotensive effects. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The key differences are the lack of a methyl group on the nitrogen atom at the 2-position and variations in the substituent at the 1-position. These compounds highlight the importance of the benzyl substituent at the 1-position for interacting with COMT. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative identified as a potent inhibitor of DNase I, exhibiting an IC50 value of 134.35 ± 11.38 μM in in vitro assays. []
  • Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, both sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The primary difference lies in the substituent at the 1-position, where this compound possesses a propan-2-one group instead of a 4-methylphenyl group. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds was investigated for their potential as P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) modulators. Several analogs within this class exhibited potent MDR reversal activity. []
  • Relevance: Compounds within this class share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The primary difference is the presence of a {2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl} substituent at the 2-position, in contrast to the methyl group in the target compound. This difference highlights how modifications at the 2-position can significantly impact biological activity within this chemical scaffold. []

4-Spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of benzodioxol-substituted compounds was synthesized and evaluated for their antiarrhythmic activity. They were designed based on the known biological activity of tetrahydroisoquinoline derivatives. []
  • Relevance: Compounds within this group are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. They differ by the presence of a spirocycloalkane (or tetrahydropyran) ring fused to the tetrahydroisoquinoline ring system at the 4-position, highlighting the structural diversity possible within this class of compounds. []

L-3-Carboxy-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This novel imino acid is a precursor to brown pigments found in blackened sake-cake. It is formed via the condensation of L-DOPA and acetaldehyde. []
  • Relevance: This compound shares the core 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the presence of these compounds in natural sources like food products. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

  • Compound Description: These two endogenous tetrahydroisoquinolines have been researched for their potential neuroprotective (1MeTIQ) and neurotoxic (1BnTIQ) properties. Their effects on dopamine metabolism and catabolism have been of particular interest. []
  • Relevance: These compounds belong to the same tetrahydroisoquinoline class as 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, with 1MeTIQ only lacking the 6,7-dimethoxy and 1-(4-methylphenyl) substituents. This structural similarity, along with their presence in the brain, makes them relevant to understanding the potential biological activity and metabolism of the target compound. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds features a (halophenoxy)methyl substituent at the 1-position of the tetrahydroisoquinoline ring system. []
  • Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline due to the shared 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The differences in the substituents at the 1 and 2 positions highlight the potential for structural variations in this class of compounds. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: These compounds were synthesized via a Pummerer-type cyclization, demonstrating a method for constructing both tetrahydroisoquinoline and benzazepine ring systems. [, ]
  • Relevance: Compound 14a is particularly relevant to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, as they both share the core 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline structure. The presence of a 4-methyl substituent on the phenyl ring and a methyl group at the 2-position in the target compound distinguishes it from 14a. [, ]

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound exhibits non-peptide antagonistic activity against human orexin receptors and has potential applications in treating sleep and nutritional disorders. [, ]

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its activity is suggested to be linked to its bulky 3,4-dimethoxybenzoyl group. []
  • Relevance: This compound is related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline by sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The key difference lies in the substituents on the tetrahydroisoquinoline ring. This compound has a (3,4-dimethoxyphenyl)methanone group at the 2-position, while the target compound has a methyl group at the 2-position and a 4-methylphenyl group at the 1-position. This highlights how modifications to the substituents can significantly alter biological activity. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound is a tetrahydroisoquinoline derivative containing a thiazole ring. Its crystal structure does not show classical hydrogen bonds or π–π interactions. []
  • Relevance: This compound shares the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The related compound has a 4-phenyl-1,3-thiazole substituent at the 3-position, while the target compound has a methyl group at the 2-position and a 4-methyl substituent on the phenyl ring at the 1-position. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, structurally related to morphine, were synthesized and investigated for their potential analgesic properties. []
  • Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline through the shared 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key differences lie in the presence of a phenethyl group at the 1-position and a propano bridge between positions 2 and 4 in the related compounds, highlighting the structural diversity possible while maintaining the core tetrahydroisoquinoline motif. []

2-Substituted (10aS)-10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (Hydantoins Tic-H) and 2-Substituted (10aS)-3-Thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (Thiohydantoins Tic-TH)

  • Compound Description: These two groups of compounds, hydantoins (Tic-H) and thiohydantoins (Tic-TH), are derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and were synthesized and characterized for their stereochemical properties. []
  • Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline through the shared tetrahydroisoquinoline core, though they are incorporated into a more complex ring system. The synthesis of these compounds demonstrates the potential for using tetrahydroisoquinoline derivatives as building blocks for generating diverse chemical entities with potentially interesting biological properties. []

(±)-6.7-Dialkoxy-2-methyl-3-aryl-4-methoxycarbonyl-(and hydroxymethyl)-1.2.3.4-tetrahydro-isochinolinen

  • Compound Description: This group of compounds was synthesized from β-amino acids. They exhibit a trans configuration between the 2-methyl and 3-aryl substituents. The 4-methoxycarbonyl group can be reduced to a hydroxymethyl group. []
  • Relevance: These compounds are closely related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the core 6,7-dialkoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure. This emphasizes the importance of stereochemistry at the 3 and 4 positions and the potential for different substituents at these locations, influencing the overall conformation and potentially the biological activity of these compounds. []

Properties

Product Name

6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3

InChI Key

BGLDTMLFNFLJDH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.